1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a furylmethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a pyrazole derivative with a difluoromethylating agent and a furylmethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furylmethyl moieties are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds.
Scientific Research Applications
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to nicotinic acetylcholine receptors, affecting neurotransmission and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dinotefuran: A neonicotinoid insecticide with a similar furylmethyl group, used for pest control.
2-Furyl Methyl Ketone: A compound with a furylmethyl group, used in organic synthesis.
Uniqueness
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and furylmethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10ClF2N3O |
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Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(furan-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N3O.ClH/c10-9(11)14-4-3-8(13-14)12-6-7-2-1-5-15-7;/h1-5,9H,6H2,(H,12,13);1H |
InChI Key |
PDIWUAQBQJULPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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